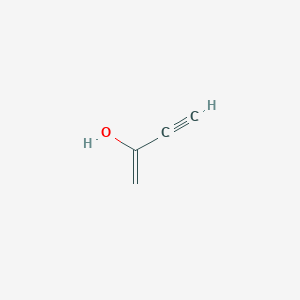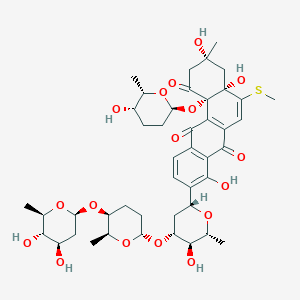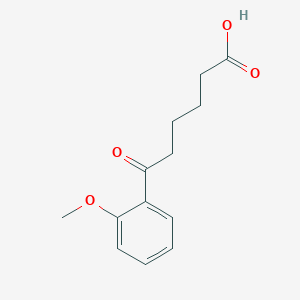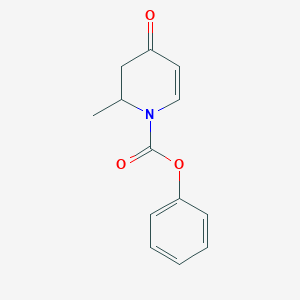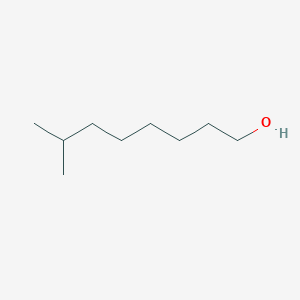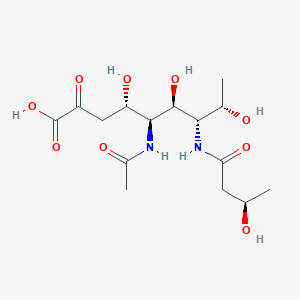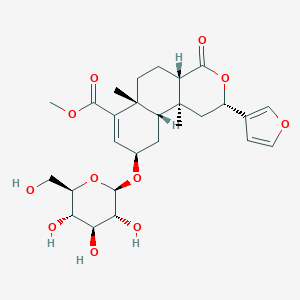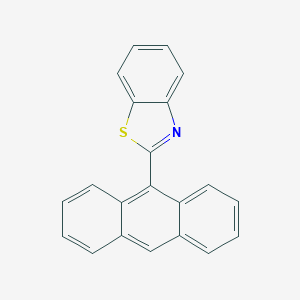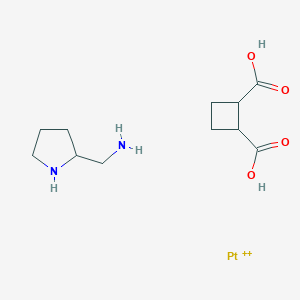
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. This compound is also known as JM216 and has been found to have antitumor activity against a wide range of cancer types.
Wirkmechanismus
The mechanism of action of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the formation of DNA adducts that interfere with DNA replication and transcription. The compound binds to the DNA molecule and causes structural changes that prevent the DNA from being replicated or transcribed. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is its low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment. However, the compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are a number of future directions for research on 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II). One area of research is the development of new formulations that can improve the delivery of the compound to cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is a need to explore the potential use of the compound in combination with other cancer treatments, such as chemotherapy and radiotherapy.
In conclusion, 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has shown promising results in cancer treatment. Its low reactivity towards biological molecules makes it an ideal candidate for use in cancer treatment. Further research is needed to explore the potential use of the compound in combination with other cancer treatments and to develop new formulations that can improve its delivery to cancer cells.
Synthesemethoden
The synthesis of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the reaction of cisplatin with a cyclic amine, such as pyrrolidine, in the presence of cyclobutane dicarboxylic acid. The reaction results in the formation of a chelate complex that is highly stable and has a low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been extensively studied for its potential use in cancer treatment. It has been found to have antitumor activity against a wide range of cancer types, including ovarian, breast, lung, and colon cancer. The compound has also been found to be effective against cancer cells that have developed resistance to other platinum-based compounds, such as cisplatin.
Eigenschaften
CAS-Nummer |
103746-25-4 |
|---|---|
Produktname |
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) |
Molekularformel |
C11H20N2O4Pt+2 |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |
InChI-Schlüssel |
MCQXYAKENKUVQU-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Kanonische SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



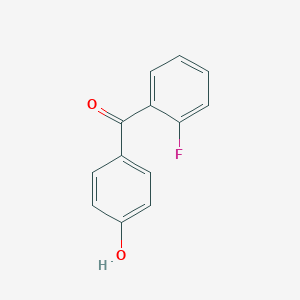
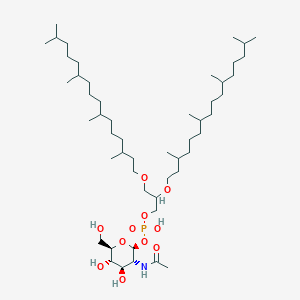
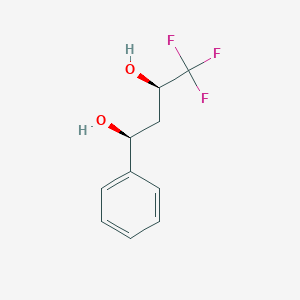
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)


